Cas no 1356489-15-0 ((S)-3-(4-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE HCL)

(S)-3-(4-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE HCL 化学的及び物理的性質
名前と識別子
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- (S)-3-(4-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE HCL
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- インチ: 1S/C11H12F3N.ClH/c12-11(13,14)10-3-1-8(2-4-10)9-5-6-15-7-9;/h1-4,9,15H,5-7H2;1H/t9-;/m1./s1
- InChIKey: SZXUAAODEDSBMB-SBSPUUFOSA-N
- SMILES: N1CC[C@@H](C2=CC=C(C(F)(F)F)C=C2)C1.[H]Cl
計算された属性
- 精确分子量: 251.069
- 同位素质量: 251.069
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 206
- 共价键单元数量: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12A^2
(S)-3-(4-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE HCL Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM500506-1g |
(S)-3-(4-(Trifluoromethyl)phenyl)pyrrolidinehydrochloride |
1356489-15-0 | 97% | 1g |
$967 | 2023-01-01 |
(S)-3-(4-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE HCL 関連文献
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
(S)-3-(4-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE HCLに関する追加情報
Introduction to (S)-3-(4-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE HCL (CAS No. 1356489-15-0)
Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biotechnology, with each molecule holding the potential to revolutionize therapeutic interventions. Among these, (S)-3-(4-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE HCL, identified by its CAS number CAS No. 1356489-15-0, has emerged as a compound of significant interest in the field. This introduction delves into the compound's structure, properties, and its emerging applications, particularly in the context of modern medicinal chemistry.
The molecular structure of (S)-3-(4-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE HCL is characterized by a pyrrolidine ring substituted with a phenyl group at the 3-position and a trifluoromethyl group at the 4-position of the phenyl ring. This specific arrangement imparts unique electronic and steric properties to the molecule, making it a versatile scaffold for drug design. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the chiral center at the pyrrolidine ring allows for the creation of enantiomerically pure compounds, which are often crucial for pharmacological efficacy and safety.
In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various biological pathways. The (S)-3-(4-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE HCL scaffold has been explored in several preclinical studies for its potential as a lead compound in drug discovery. Its ability to interact with biological targets such as kinases and G protein-coupled receptors has made it a valuable tool in the design of novel therapeutics. For instance, derivatives of this compound have shown promise in inhibiting aberrant signaling pathways associated with cancer and inflammatory diseases.
One of the most compelling aspects of (S)-3-(4-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE HCL is its chiral nature. The stereochemistry of the pyrrolidine ring significantly influences the compound's pharmacokinetic and pharmacodynamic properties. Research has demonstrated that enantiopure forms of this compound exhibit enhanced binding affinity and selectivity towards specific biological targets compared to racemic mixtures. This finding underscores the importance of stereochemical control in medicinal chemistry and highlights the potential of (S)-3-(4-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE HCL as a building block for next-generation drugs.
The trifluoromethyl group is another key feature that contributes to the unique properties of this compound. This functional group not only increases lipophilicity but also enhances metabolic stability, making it an attractive moiety for drug development. Additionally, trifluoromethyl-substituted compounds often exhibit improved binding interactions with biological targets due to their ability to engage hydrophobic pockets and form strong hydrogen bonds. These characteristics have been leveraged in the design of high-affinity inhibitors targeting enzymes involved in disease pathways.
Recent advancements in computational chemistry have further accelerated the discovery process for compounds like (S)-3-(4-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE HCL. Molecular modeling techniques have enabled researchers to predict binding modes and affinities with high accuracy, facilitating the rapid optimization of lead structures. These computational tools have been instrumental in identifying novel derivatives with enhanced potency and selectivity. Moreover, virtual screening algorithms have been employed to mine large databases of chemical compounds, identifying potential hits that can be further refined through experimental validation.
In addition to its applications in oncology and inflammation research, (S)-3-(4-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE HCL has shown promise in other therapeutic areas. For example, studies have indicated its potential as a scaffold for developing treatments against neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to modulate neurotransmitter activity and interact with specific receptors has made it an attractive candidate for further investigation.
The synthesis of (S)-3-(4-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE HCL presents both challenges and opportunities for synthetic chemists. The introduction of multiple functional groups requires careful planning to ensure high yield and purity. Advances in synthetic methodologies, such as asymmetric catalysis and flow chemistry, have provided new tools for constructing complex molecules efficiently. These techniques have not only improved access to this compound but also enabled the rapid exploration of its derivatives.
The future prospects for (S)-3-(4-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE HCL are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating preclinical findings into clinical trials and ultimately bringing new treatments to patients. As our understanding of biological pathways continues to grow, compounds like this will play an increasingly important role in addressing unmet medical needs.
In conclusion, (S)-3-(4-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE HCL (CAS No. 1356489-15-0) represents a significant advancement in medicinal chemistry due to its unique structural features and versatile applications. Its chiral nature, combined with the presence of a trifluoromethyl group, makes it an ideal scaffold for designing novel therapeutics targeting various diseases. With continued research and development, this compound is poised to make substantial contributions to human health.
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